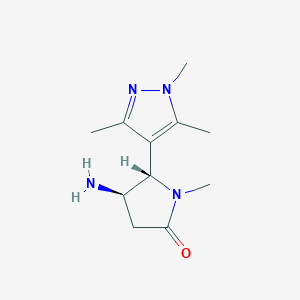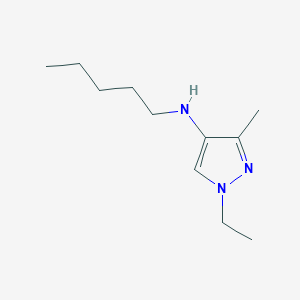-5-methyl-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735415.png)
[2-(diethylamino)ethyl]({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(diethylamino)ethyl-5-methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound characterized by its unique structure, which includes a diethylaminoethyl group and a difluoroethyl-methyl-pyrazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl-5-methyl-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps. One common method includes the alkylation of a pyrazole derivative with a diethylaminoethyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(diethylamino)ethyl-5-methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an amine or alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(diethylamino)ethyl-5-methyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, 2-(diethylamino)ethyl-5-methyl-1H-pyrazol-4-yl]methyl})amine has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 2-(diethylamino)ethyl-5-methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Triethylamine: Another tertiary amine commonly used as a base in chemical reactions.
Uniqueness
What sets 2-(diethylamino)ethyl-5-methyl-1H-pyrazol-4-yl]methyl})amine apart from similar compounds is its unique combination of functional groups. This structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C13H24F2N4 |
|---|---|
Poids moléculaire |
274.35 g/mol |
Nom IUPAC |
N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C13H24F2N4/c1-4-18(5-2)7-6-16-8-12-9-17-19(11(12)3)10-13(14)15/h9,13,16H,4-8,10H2,1-3H3 |
Clé InChI |
FFMNCZJSAZYLLI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNCC1=C(N(N=C1)CC(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11735334.png)
![1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735335.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(dimethylamino)ethyl]amine](/img/structure/B11735336.png)
![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]quinolin-4-amine](/img/structure/B11735341.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735357.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735369.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethanamine](/img/structure/B11735385.png)
![3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11735400.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735402.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735404.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11735407.png)



